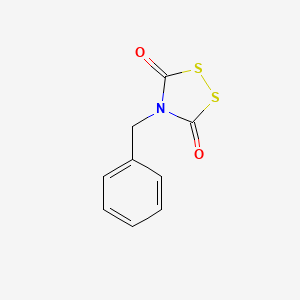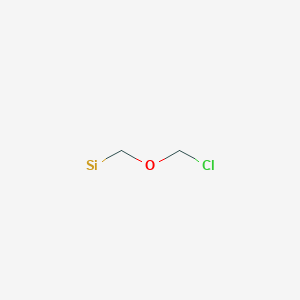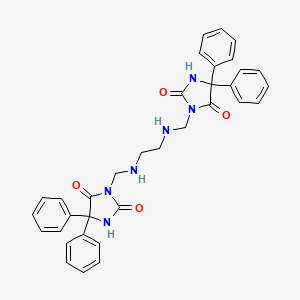
Hydantoin, 3,3'-(ethylenediiminodimethylene)bis(5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is a chemical compound belonging to the hydantoin family. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives, including 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-), typically involves the reaction of α-amino methyl esters with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . Mechanochemistry has been effectively used for the preparation of these compounds, offering an eco-friendly approach .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate . This reaction is known for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins .
化学反応の分析
Types of Reactions
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydantoin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
作用機序
The mechanism of action of hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) involves its interaction with molecular targets such as voltage-gated sodium channels. This interaction can inhibit the activity of these channels, leading to anticonvulsant effects . Additionally, its antiproliferative activity is linked to its ability to interfere with cellular processes in cancer cells .
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin scaffold.
Nilutamide: An androgen receptor antagonist used in cancer treatment.
Uniqueness
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
特性
CAS番号 |
21322-39-4 |
|---|---|
分子式 |
C34H32N6O4 |
分子量 |
588.7 g/mol |
IUPAC名 |
3-[[2-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H32N6O4/c41-29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)37-31(43)39(29)23-35-21-22-36-24-40-30(42)34(38-32(40)44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,35-36H,21-24H2,(H,37,43)(H,38,44) |
InChIキー |
RFQBIWOEAPJXDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNCCNCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


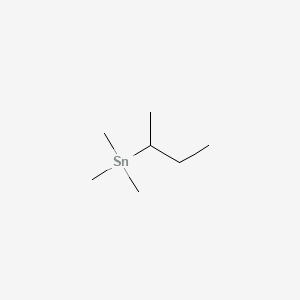
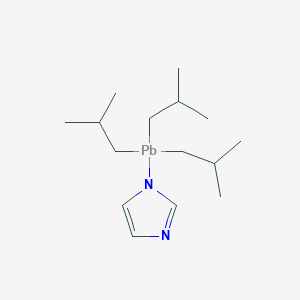
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
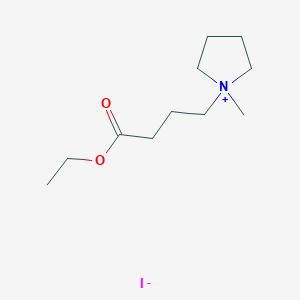
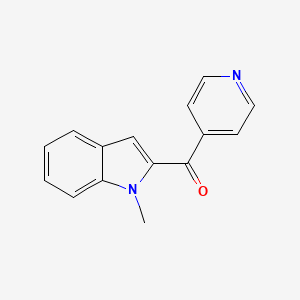

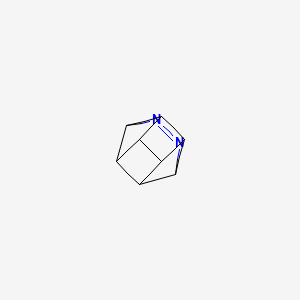
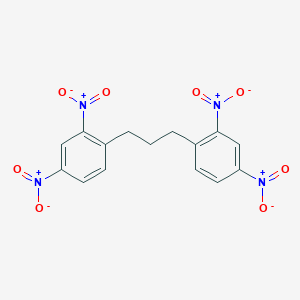
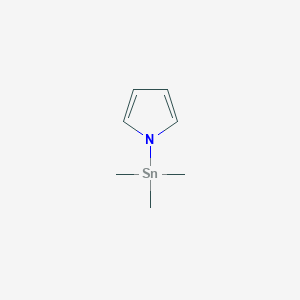
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
